molecular formula C14H12BrClN2OS B4613242 N-(4-bromo-2-chlorophenyl)-N'-(2-hydroxy-5-methylphenyl)thiourea

N-(4-bromo-2-chlorophenyl)-N'-(2-hydroxy-5-methylphenyl)thiourea

Cat. No.: B4613242
M. Wt: 371.7 g/mol
InChI Key: DPOFOSNWUMISGX-UHFFFAOYSA-N
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Description

N-(4-bromo-2-chlorophenyl)-N'-(2-hydroxy-5-methylphenyl)thiourea is a useful research compound. Its molecular formula is C14H12BrClN2OS and its molecular weight is 371.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 369.95422 g/mol and the complexity rating of the compound is 347. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of thiourea derivatives have been widely studied, demonstrating their utility in developing compounds with potential antibacterial, antipathogenic, and biofilm inhibitory properties. For instance, Limban et al. (2011) synthesized a range of acylthioureas and tested them for their antipathogenic activity, particularly highlighting their efficacy against biofilm-forming bacterial strains such as Pseudomonas aeruginosa and Staphylococcus aureus (Limban, Marutescu, & Chifiriuc, 2011). Similarly, Yusof et al. (2010) synthesized and characterized N-(3,4-dichlorophenyl)-N'-(2,3, and 4-methylbenzoyl)thiourea derivatives, providing insights into their structural properties through spectroscopic techniques (Yusof, Jusoh, Khairul, & Yamin, 2010).

Antimicrobial Activities

The antimicrobial activities of thiourea derivatives have been a significant area of research. Kammel et al. (2015) explored the reactions of brominated lactone and lactam with thiourea under mildly basic conditions, leading to products with potential antimicrobial applications (Kammel, Tarabová, Růžičková, & Hanusek, 2015). This demonstrates the versatility of thiourea derivatives in synthesizing compounds with varied biological activities.

Biological Interactions

The interactions between thiourea derivatives and biological molecules have been investigated to understand their potential applications further. For example, Cui et al. (2006) studied the interactions between N-(p-chlorophenyl)-N'-(1-naphthyl) thiourea and serum albumin, utilizing fluorescence spectroscopy and UV absorption spectrum. This study provides valuable insights into the binding mechanisms and the potential for thiourea derivatives to interact with protein molecules, which could be exploited in drug design and delivery systems (Cui, Wang, Cui, & Li, 2006).

Enzyme Inhibition and Sensory Applications

Thiourea derivatives have also shown promise as enzyme inhibitors and sensors for detecting toxic metals. Rahman et al. (2021) investigated the anti-cholinesterase activity of unsymmetrical thiourea derivatives against acetylcholinesterase and butyrylcholinesterase, revealing their potential as enzyme inhibitors. Additionally, their capacity to act as sensing probes for mercury detection was evaluated, highlighting the multifunctional applications of thiourea derivatives (Rahman, Bibi, Khan, Shah, Muhammad, Tahir, Shahzad, Ullah, Zahoor, Alamery, & Batiha, 2021).

Properties

IUPAC Name

1-(4-bromo-2-chlorophenyl)-3-(2-hydroxy-5-methylphenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrClN2OS/c1-8-2-5-13(19)12(6-8)18-14(20)17-11-4-3-9(15)7-10(11)16/h2-7,19H,1H3,(H2,17,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPOFOSNWUMISGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)NC(=S)NC2=C(C=C(C=C2)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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